N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a sulfonated 4-phenylpiperazine moiety and a (2-methoxyphenyl)methyl substituent. This structure combines a thiophene core with amide and sulfonamide functional groups, which are common in bioactive molecules targeting neurological or antimicrobial pathways. The methoxy group on the benzyl substituent may enhance solubility, while the phenylpiperazine sulfonyl group could influence receptor binding affinity, particularly in serotonin or dopamine receptor interactions .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-20-10-6-5-7-18(20)17-24-23(27)22-21(11-16-31-22)32(28,29)26-14-12-25(13-15-26)19-8-3-2-4-9-19/h2-11,16H,12-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSNDAEBHOICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This enzyme plays a crucial role in learning and memory, and its inhibition is a major therapeutic approach for the treatment of Alzheimer’s disease (AD).
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. The compound’s mode of action was confirmed by molecular docking studies. The kinetic study indicated that the compound was a mixed-type inhibitor of competitive inhibition and non-competitive inhibition.
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE. This inhibition increases the level of acetylcholine in the brain, enhancing cognitive functions. The compound’s effect on this pathway could potentially alleviate the symptoms of AD, which is associated with a deficiency in acetylcholine.
Result of Action
The inhibition of AChE results in an increased concentration of acetylcholine in the brain. This increase can enhance cognitive functions and potentially alleviate the symptoms of AD, such as memory impairment and cognitive decline.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the rate of hydrolysis of some compounds. Therefore, the physiological environment in which the compound acts is an important consideration for its pharmacological application.
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNOS. Its molecular weight is approximately 425.55 g/mol. The structure includes a thiophene ring, a piperazine moiety, and a methoxyphenyl group, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 425.55 g/mol |
| Density | 1.163 g/cm³ |
| Boiling Point | 562.3 °C at 760 mmHg |
| Flash Point | 293.9 °C |
The biological activity of this compound has been attributed to its interaction with various biological targets:
- Dopamine Receptors : The compound exhibits selective agonist activity towards D3 dopamine receptors, influencing pathways related to neuropsychiatric disorders .
- Antitumor Activity : Research indicates that derivatives of this compound may possess significant antitumor properties, potentially through apoptosis induction in cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases .
Antitumor Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant growth inhibition:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(4-Chlorophenyl)-... | A549 | 0.39 ± 0.06 |
| N-(Phenylcarbamothio... | MCF-7 | 0.46 ± 0.04 |
These findings suggest that the compound could be developed as an anticancer agent with further optimization .
Dopamine Receptor Activity
The compound's action on dopamine receptors was characterized by measuring the EC values for receptor activation:
| Receptor Type | EC (nM) | Emax (% Control) |
|---|---|---|
| D3R | 278 ± 62 | 36 ± 3.1 |
| D2R | Inactive | - |
This data highlights the compound's specificity for D3 receptors over D2 receptors .
Case Studies
Recent investigations into similar compounds have revealed a correlation between structural modifications and enhanced biological activity:
- Study on Piperazine Sulfonamide Analogs : Synthesis and evaluation of piperazine sulfonamide analogs showed promising results as inhibitors for diabetes-related enzymes, suggesting potential therapeutic applications beyond oncology .
- Anticancer Screening : A series of thiophene derivatives were screened against multiple cancer cell lines, with some exhibiting IC values in the nanomolar range, indicating high potency against tumor growth .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibit significant antidepressant properties. The presence of the piperazine moiety is often associated with enhanced serotonin receptor activity, which is crucial for mood regulation. Studies have shown that modifications to the piperazine structure can lead to improved efficacy in treating depression and anxiety disorders .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiophene derivatives are known to interact with various biological targets, leading to apoptosis in cancer cells. For instance, compounds containing thiophene rings have demonstrated cytotoxic effects against several cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. The structural features of this compound allow it to disrupt bacterial cell membranes and inhibit vital metabolic processes. Research indicates that it can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies reveal that variations in the substituents on the thiophene and piperazine rings significantly affect biological activity. For example, altering the position or type of substituents can enhance receptor binding affinity and selectivity, thereby improving therapeutic outcomes .
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of these compounds to conduct electricity while maintaining stability under operational conditions is a significant advantage .
Sensors
This compound can also be utilized in sensor technology due to its sensitivity to environmental changes. Its ability to change conductivity in response to various stimuli makes it a candidate for developing sensors that detect chemical or biological agents .
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Zhang et al., 2014 | Antidepressant | Demonstrated significant serotonin receptor binding affinity, indicating potential use in treating depression. |
| Wu et al., 2015 | Anticancer | Showed cytotoxic effects on breast cancer cell lines, leading to apoptosis through mitochondrial pathways. |
| El-Emam et al., 2004 | Antimicrobial | Effective against multiple bacterial strains, suggesting a broad-spectrum application as an antibiotic agent. |
Comparison with Similar Compounds
N-(2-Nitrophenyl)Thiophene-2-Carboxamide (CAS: Unspecified)
- Structure : Lacks the sulfonylpiperazine and methoxybenzyl groups; instead, it has a nitro-substituted phenyl ring directly attached to the thiophene carboxamide.
- Key Differences: Dihedral angles between the thiophene and benzene rings (13.53° and 8.50°) are comparable to related furan analogs but distinct from the target compound due to steric effects of the sulfonylpiperazine group .
- Implications : The absence of the sulfonylpiperazine moiety limits its utility in receptor interactions dependent on piperazine-based pharmacophores.
N-[(2-Methoxyphenyl)Methyl]-3-Methylthiophene-2-Carboxamide (CAS: 734545-42-7)
- Structure : Replaces the sulfonylpiperazine group with a methyl substituent on the thiophene ring.
- Key Differences :
N-[4-(4-Chloro-2-Nitrophenyl)Piperazine-1-Carbothioyl]Thiophene-2-Carboxamide (CAS: 371140-69-1)
- Structure : Features a carbothioyl-linked piperazine with chloro and nitro substituents.
- Chloro and nitro substituents increase molecular weight (410.9 g/mol vs. ~445.5 g/mol for the target compound) and introduce steric and electronic challenges for target engagement .
3-{[4-(2-Fluorophenyl)Piperazin-1-yl]Sulfonyl}-N-Phenylthiophene-2-Carboxamide (CAS: 1040634-43-2)
- Structure : Substitutes the 4-phenylpiperazine in the target compound with a 2-fluorophenylpiperazine.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Sulfonyl and carbothioyl groups diverge in electronic properties, impacting hydrogen bonding and redox stability.
- Steric Considerations : Bulky substituents like phenylpiperazine reduce conformational flexibility but enhance target specificity.
- Bioactivity : Piperazine-containing analogs (target compound, CAS 1040634-43-2) are more likely to interact with neurological receptors, while nitro- or chloro-substituted derivatives (CAS 371140-69-1) may exhibit antimicrobial activity .
Preparation Methods
Oxidation of Thioether to Sulfonyl Group
The methylthio intermediate is oxidized to the sulfonic acid using 4% aqueous KMnO₄ in acetic acid/DMF (3:2) at room temperature. Subsequent treatment with PCl₅ in dichloromethane converts the sulfonic acid to the sulfonyl chloride, achieving >90% purity after recrystallization from hexane.
Formation of 3-(4-Phenylpiperazin-1-ylsulfonyl)thiophene-2-carboxylic Acid
Sulfonamide Coupling with 4-Phenylpiperazine
The sulfonyl chloride intermediate reacts with 4-phenylpiperazine in dichloromethane with triethylamine as a base. Stirring at 0°C to room temperature for 12 hours affords the sulfonamide in 75–88% yield. Excess piperazine (1.2 equiv) ensures complete conversion, with residual reagents removed via aqueous extraction (NaHCO₃ and brine).
Table 2: Sulfonamide Coupling Efficiency
| Sulfonyl Chloride | Amine | Base | Yield (%) |
|---|---|---|---|
| 3-SO₂Cl-Thiophene | 4-Phenylpiperazine | Et₃N | 85 |
Amidation of Thiophene-2-carboxylic Acid with 2-Methoxybenzylamine
Carboxylic Acid Activation and Amide Bond Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂) in refluxing toluene, forming the acid chloride. Subsequent reaction with 2-methoxybenzylamine in dichloromethane at 0°C yields the target carboxamide. Alternatively, coupling agents like EDCl/HOBt in DMF achieve 78–92% yields, minimizing racemization.
Table 3: Amidation Methods and Yields
| Activation Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | None | CH₂Cl₂ | 90 |
| EDCl/HOBt | - | DMF | 88 |
Analytical Characterization and Spectral Data
Critical intermediates and the final product are characterized via ¹H NMR, ¹³C NMR, and ESI-MS. For example, the sulfonamide intermediate exhibits a singlet for the piperazine protons at δ 3.10–3.40 ppm, while the 2-methoxybenzyl group shows aromatic peaks at δ 6.80–7.40 ppm. The final product’s ESI-MS displays a molecular ion peak at m/z 498.2 (M+H)⁺, consistent with the molecular formula C₂₃H₂₆N₄O₄S₂.
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation reactions. Key steps include:
- Thiophene-2-carboxamide core formation : React thiophene-2-carboxylic acid with 2-methoxyphenylmethylamine using carbodiimide coupling agents (e.g., EDC/HCl) under inert conditions.
- Sulfonylation : Introduce the 4-phenylpiperazine sulfonyl group via reaction with sulfonyl chloride derivatives in anhydrous dichloromethane (DCM) at 0–5°C, followed by slow warming to room temperature .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity via HPLC (≥98%) .
- Critical Parameters : Control reaction stoichiometry (1:1.2 molar ratio for sulfonylation) and monitor intermediates by TLC.
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and thiophene (δ 6.8–7.5 ppm for aromatic protons) moieties .
- Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretching (~1350–1300 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₆N₄O₄S: 482.17) .
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer : Focus on modular modifications:
- Piperazine Substitution : Replace 4-phenylpiperazine with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 4-tert-butyl) to assess receptor affinity changes .
- Methoxyphenyl Tuning : Vary methoxy positioning (e.g., 3- vs. 4-methoxy) to evaluate steric and electronic effects on target engagement .
- Biological Assays : Test derivatives in functional assays (e.g., calcium channel inhibition using patch-clamp electrophysiology, referencing T-type Ca²⁺ channel protocols) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability through:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer compositions (pH 7.4, 37°C) across experiments .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values with 8–12 concentration points to ensure reproducibility .
- Batch Analysis : Compare activity across synthesis batches to rule out impurity effects (e.g., residual solvents detected via GC-MS) .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer : Optimize physicochemical properties via:
- Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-Solvent Systems : Use PEG 400 or cyclodextrin complexes for in vivo administration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide or methoxy moieties .
- In Silico Profiling : Predict logP and solubility using tools like SwissADME to guide structural modifications .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
